Cas no 1780732-06-0 (hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine)

hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine structure
1780732-06-0 structure
Product name:hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
CAS No:1780732-06-0
MF:C10H17N
MW:151.24868273735
CID:5772047
PubChem ID:105429632

hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-6799080
    • 1780732-06-0
    • hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
    • Inchi: 1S/C10H17N/c11-9-3-7-5-10(1-2-10)6-8(7)4-9/h7-9H,1-6,11H2
    • InChI Key: WVIRPRFJFCMLKX-UHFFFAOYSA-N
    • SMILES: NC1CC2CC3(CC3)CC2C1

Computed Properties

  • Exact Mass: 151.136099547g/mol
  • Monoisotopic Mass: 151.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.2

hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6799080-0.05g
hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
1780732-06-0
0.05g
$1140.0 2023-06-05
Enamine
EN300-6799080-2.5g
hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
1780732-06-0
2.5g
$2660.0 2023-06-05
Enamine
EN300-6799080-10.0g
hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
1780732-06-0
10g
$5837.0 2023-06-05
Enamine
EN300-6799080-5.0g
hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
1780732-06-0
5g
$3935.0 2023-06-05
Enamine
EN300-6799080-0.5g
hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
1780732-06-0
0.5g
$1302.0 2023-06-05
Enamine
EN300-6799080-0.25g
hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
1780732-06-0
0.25g
$1249.0 2023-06-05
Enamine
EN300-6799080-0.1g
hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
1780732-06-0
0.1g
$1195.0 2023-06-05
Enamine
EN300-6799080-1.0g
hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine
1780732-06-0
1g
$1357.0 2023-06-05

hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine Related Literature

Additional information on hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine

Comprehensive Overview of Hexahydro-1'H-Spiro[cyclopropane-1,2'-pentalene]-5'-amine (CAS No. 1780732-06-0)

Hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine (CAS No. 1780732-06-0) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and materials science research. Its spirocyclic framework and amine functionality make it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, catalysis, and functional materials. The compound's rigid cyclopropane-pentalene fusion offers steric and electronic properties that are rare in conventional scaffolds, opening doors to novel chemical space exploration.

In recent years, the demand for spirocyclic compounds like hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine has surged due to their role in addressing challenges in medicinal chemistry. For instance, its three-dimensional geometry enhances binding affinity to biological targets, a feature highly sought after in CNS drug development. Online searches for "spirocyclic amine synthesis" or "cyclopropane derivatives in pharmaceuticals" reflect growing interest in this niche. The compound’s CAS No. 1780732-06-0 is frequently queried in patent databases and academic literature, underscoring its industrial relevance.

From a synthetic perspective, hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine poses intriguing challenges. Its preparation often involves ring-closing metathesis or intramolecular cyclization strategies, topics trending in organic chemistry forums. Researchers also explore its chiral resolution for enantioselective applications, aligning with the broader push for green chemistry and stereocontrol. Questions like "how to stabilize spirocyclic amines" or "CAS 1780732-06-0 solubility" dominate technical discussions, highlighting practical hurdles in handling this compound.

The compound’s thermal stability and solubility profile are critical for formulation scientists. Studies suggest its amine group can be leveraged for salt formation to improve bioavailability—a hot topic in preformulation research. Meanwhile, computational chemists model its conformational dynamics to predict interactions with proteins, tapping into the AI-driven drug design trend. Searches for "spiro[cyclopropane-pentalene] analogs" or "1780732-06-0 spectroscopic data" indicate a need for deeper characterization.

Beyond pharmaceuticals, hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine finds exploratory uses in advanced materials. Its strain energy and electron density distribution make it a candidate for molecular switches or ligands in catalysis. These applications resonate with queries like "spirocyclic compounds in nanotechnology" or "CAS 1780732-06-0 reactivity," reflecting cross-disciplinary curiosity.

In summary, hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-amine (CAS No. 1780732-06-0) exemplifies innovation at the intersection of synthetic chemistry and applied science. Its multifaceted utility ensures continued relevance in both academic and industrial settings, driven by evolving research trends and technological advancements.

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